(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Description
Systematic Nomenclature and IUPAC Classification
The compound is formally designated as (3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one under IUPAC nomenclature. This name reflects its tricyclic architecture:
- A quinazolin-9-one core (positions 1–4a, 8a–9) fused to a pyrrolidine ring (positions 5–7, 3a–4a).
- The 3R configuration specifies the stereochemistry of the hydroxyl group on the pyrrolidine ring.
The systematic naming adheres to the fused ring numbering system, prioritizing the quinazolinone moiety as the parent structure.
Molecular Formula and Stereochemical Configuration
The molecular formula C$${11}$$H$${10}$$N$${2}$$O$${2}$$ (molecular weight: 202.21 g/mol) encodes the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | C$${11}$$H$${10}$$N$${2}$$O$${2}$$ |
| Molecular Weight | 202.21 g/mol |
| Chiral Centers | 1 (C3) |
| Topological Polar Surface Area (TPSA) | 52.9 Ų |
| LogP | 0.4 |
The SMILES string C1CN2C(=NC3=CC=CC=C3C2=O)[C@@H]1O explicitly denotes the (R)-configuration at C3, while the InChI Key SDIVYZXRQHWCKF-SECBINFHSA-N uniquely identifies the stereoisomer. The hydroxyl group enhances hydrophilicity, as evidenced by the moderate LogP value, suggesting balanced solubility in polar and nonpolar media.
Crystallographic Data and Conformational Analysis
X-ray diffraction studies of related pyrroloquinazolinones reveal planar geometries conducive to π-stacking interactions. For example, the quinazolinone ring in (E)-3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one exhibits a root-mean-square (RMS) deviation of 0.0178 Å from planarity, with a dihedral angle of 5.0° between the quinazolinone and benzilidene rings. These findings suggest that this compound likely adopts a similar planar conformation, facilitating interactions with biological targets.
Key Crystallographic Parameters :
- Space Group : P2$$_1$$/c
- Unit Cell Dimensions :
- a = 8.8030 Å
- b = 16.415 Å
- c = 11.463 Å
- β = 105.05°
- π-π Stacking Distance : 3.7555 Å
Computational models generated via Open Babel software further predict Cartesian coordinates for molecular dynamics simulations.
Comparative Analysis with Related Pyrroloquinazoline Alkaloids
Pyrroloquinazoline alkaloids exhibit structural diversity that correlates with distinct bioactivities:
Structural and Functional Insights :
- Hydroxyl Group Impact : The C3 hydroxyl in this compound may enhance hydrogen-bonding capacity compared to deoxyvasicinone (ketone at C3).
- Bioactivity Potential : Analogous alkaloids like vasicine inhibit pro-inflammatory mediators (e.g., TNF-α, IL-6) and oxidative stress in macrophages, suggesting similar pathways for the title compound.
- Synthetic Accessibility : AgOTf-catalyzed hydroamination offers a route to pyrrolo[2,1-b]quinazolinones, though stereoselective synthesis of the 3R isomer remains challenging.
Properties
IUPAC Name |
(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIVYZXRQHWCKF-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)[C@@H]1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
BF₃·OEt₂-Catalyzed Cyclization
In a representative procedure, 2-aminobenzamide derivatives undergo cyclization in dichloromethane at 45°C with BF₃·OEt₂ (0.2 equiv) to form the pyrrolo[2,1-b]quinazolinone core. The reaction proceeds via intramolecular nucleophilic attack, forming the six-membered quinazolinone ring. Yields for analogous reactions range from 53% to 65%, depending on substituents. For enantiomeric control, chiral ligands such as binaphthol derivatives may be introduced to bias the cyclization step toward the R-enantiomer.
Enzymatic Resolution and Asymmetric Synthesis
Enzymatic methods offer a stereoselective route to the R-enantiomer. Lipases and esterases selectively hydrolyze or esterify specific enantiomers, enabling resolution of racemic mixtures.
Chemoenzymatic Synthesis
A chemoenzymatic approach reported by employs Candida antarctica lipase B (CAL-B) to resolve racemic intermediates. For instance, racemic 3-hydroxy precursors are subjected to enzymatic acetylation, yielding the (3R)-acetate and leaving the (3S)-alcohol unreacted. Subsequent hydrolysis of the acetate affords enantiomerically pure (3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one with >98% enantiomeric excess (ee).
Table 1: Enzymatic Resolution Parameters
| Enzyme | Substrate | Reaction Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| CAL-B | Racemic 3-hydroxy ester | 24 | 45 | 98 |
| Pseudomonas sp. | Racemic 3-acetate | 48 | 38 | 95 |
Stereochemical Control via Chiral Auxiliaries
Chiral auxiliaries embedded in precursor molecules direct the stereochemical outcome during cyclization. For example, (R)-proline-derived amines induce asymmetry in the quinazolinone backbone.
Auxiliary-Guided Cyclization
A proline-based auxiliary is attached to the 2-aminobenzamide precursor, steering the cyclization to favor the R-configuration. After ring closure, the auxiliary is removed via hydrolysis, yielding the target compound with 85% ee. This method avoids enzymatic steps but requires stoichiometric amounts of chiral reagents.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| BF₃·OEt₂ cyclization | 53–65 | Racemic | Low | High |
| Enzymatic resolution | 38–45 | 95–98 | Moderate | Moderate |
| Chiral auxiliary | 70–75 | 85–90 | High | Low |
Enzymatic resolution balances enantioselectivity and scalability, whereas chiral auxiliaries offer higher yields but at greater cost.
Chemical Reactions Analysis
(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinazoline derivatives, while reduction can yield pyrroloquinazoline derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Vasicinone has been investigated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that Vasicinone induces apoptosis in human breast cancer cells through the activation of specific signaling pathways. This suggests its potential as a therapeutic agent in cancer treatment.
Kinase Inhibition
The compound has been identified as a potential kinase inhibitor. Kinases are crucial in many cellular processes, including cell division and metabolism. The inhibition of specific kinases can lead to the suppression of tumor growth. Research indicates that Vasicinone targets certain kinases involved in cancer progression, making it a candidate for further development as an anticancer drug.
Pharmacological Applications
Anti-inflammatory Properties
Vasicinone has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are key players in inflammatory responses. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Research has indicated that Vasicinone can inhibit the growth of bacteria and fungi, suggesting its utility as an antimicrobial agent. This aspect is particularly relevant given the rising concerns over antibiotic resistance.
Biotechnology Applications
Drug Development
Vasicinone serves as a scaffold for developing new pharmaceutical compounds. Its structural features allow medicinal chemists to modify it to enhance efficacy and reduce toxicity. The ability to synthesize derivatives of Vasicinone opens avenues for creating novel drugs with improved therapeutic profiles.
Biomarker Discovery
Recent studies have explored the potential of using Vasicinone as a biomarker for certain diseases. Its metabolic pathways can provide insights into disease mechanisms and progression, aiding in early diagnosis and treatment strategies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Vasicinone induced apoptosis in breast cancer cells via specific signaling pathways. |
| Study B | Kinase Inhibition | Identified as a potential inhibitor of kinases involved in tumor growth suppression. |
| Study C | Anti-inflammatory Effects | Inhibited pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases. |
| Study D | Antimicrobial Activity | Demonstrated effectiveness against bacterial and fungal strains, indicating utility as an antimicrobial agent. |
Mechanism of Action
The mechanism of action of (3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Key structural analogues include:
Key Structural Differences:
- Stereochemistry: The 3R configuration in the target compound contrasts with vasicinone’s 3S configuration, affecting receptor binding and activity .
- Substituents: Bromination at C5 or C3 enhances cytotoxicity but reduces solubility . The benzylidene group in (E)-3-[4-(dimethylamino)benzylidene] derivatives improves planarity, facilitating π-π stacking interactions critical for biological targeting .
Enzyme Modulation and Cytotoxicity
- Brominated derivatives exhibit cytotoxicity, likely due to halogen-induced DNA intercalation or tubulin inhibition .
- Pyrrolo[2,1-b]quinazolinones with antiplasmodial activity (IC₅₀ ~1–5 µM) correlate with substitutions enhancing lipophilicity .
Cardiovascular and Respiratory Effects
- Vasicinone and its derivatives show bronchodilator effects via β₂-adrenergic receptor agonism .
- Triazoloquinazolinones (e.g., 3-benzyl-2-methyl derivatives) demonstrate potent antihypertensive activity in spontaneously hypertensive rats, surpassing prazocin .
Physicochemical Properties
Biological Activity
(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including cytotoxic effects against cancer cell lines, antimalarial properties, and other pharmacological effects.
- Molecular Formula : C12H12N2O
- Molecular Weight : 232.23 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution processes. These methods have been optimized to enhance yield and purity.
Cytotoxicity
Recent studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. The compound was tested against:
- MCF-7 (Breast Cancer)
- B16 (Melanoma)
- sEnd.2 (Endothelioma)
The results indicated that while some derivatives exhibited significant cytotoxicity, others were largely inactive. For example, a derivative with 4-methoxyphenyl and 4-fluorophenyl substitutions showed promising activity against all tested cell lines with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4h | MCF-7 | 12.5 |
| 4h | B16 | 10.0 |
| 4h | sEnd.2 | 15.0 |
| 4i | MCF-7 | >50 |
| 4i | B16 | >50 |
| 4i | sEnd.2 | 25.0 |
Antimalarial Activity
In addition to its anticancer properties, the compound has been evaluated for antimalarial activity against the chloroquine-sensitive strain of Plasmodium falciparum. The results showed that most derivatives had IC50 values greater than 10 μM, indicating limited effectiveness in this regard .
| Compound | IC50 (nM) |
|---|---|
| 4a | >10000 |
| 4b | >10000 |
| 4c | >10000 |
The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and may interfere with critical cellular signaling pathways involved in proliferation and survival.
Case Studies
Several case studies have highlighted the potential applications of this compound in cancer therapy and infectious disease treatment:
-
Cytotoxicity Study :
A study involving a series of pyrroloquinazolinones demonstrated that specific substitutions significantly enhance cytotoxicity against various cancer cell lines while maintaining selectivity towards endothelial cells . -
Antimalarial Investigation :
Research conducted on the antimalarial properties revealed that while the compound showed some activity, it was not sufficient for therapeutic use without further modifications .
Q & A
Q. What are the standard synthetic routes for (3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one and its derivatives?
The synthesis typically involves alkylation or condensation reactions starting from the parent compound, deoxyvasicinone (2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one). For example:
- Alkylation : Reacting 3-hydroxymethylidene derivatives with alkyl halides (e.g., n-propyl iodide) in ethanol under basic conditions (NaOH) yields O-alkyl derivatives .
- Condensation : Treatment with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in methanol with sodium methoxide generates benzylidene derivatives, forming extended π-conjugated systems .
- Formylation : Use of Vilsmeier-Haack reagent to introduce hydroxymethylidene groups at position 3 .
Q. Key Methodological Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify via recrystallization (e.g., hexane/ethanol) for X-ray-quality crystals .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Protocol :
Data Collection : Use a four-circle diffractometer (e.g., Stoe Stadi-4) with MoKα radiation (λ = 0.71073 Å) at 293 K .
Structure Solution : Employ direct methods (SHELXS) for phase determination .
Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically or located via difference Fourier maps .
Q. Example Crystallographic Data :
| Parameter | Value (Monoclinic, P21/m) |
|---|---|
| a (Å) | 9.247 (2) |
| b (Å) | 6.876 (1) |
| c (Å) | 10.950 (2) |
| β (°) | 97.90 (3) |
| V (ų) | 689.6 (2) |
| Z | 2 |
| R-factor | 0.064 |
Q. Key Observations :
- Hydrogen bonding (O–H⋯O/N) stabilizes crystal packing along specific crystallographic directions .
Advanced Research Questions
Q. What methodological challenges arise in refining the crystal structure of this compound using SHELXL, and how are they addressed?
Challenges :
- Disorder in Flexible Groups : Propoxymethylidene or benzylidene substituents may exhibit positional disorder.
- Extinction Effects : High-intensity reflections require correction using SHELXL’s extinction coefficient (e.g., 0.009 (2)) .
- Hydrogen Bond Ambiguity : Freely refine H-atom positions in water molecules via difference Fourier maps .
Q. Solutions :
Q. How do π-π interactions influence the solid-state packing and stability of this compound?
Structural Analysis :
- In benzylidene derivatives, π-π stacking between quinazoline and benzylidene rings occurs at centroid distances of ~3.76 Å, stabilizing the lattice .
- Impact on Stability : Enhanced intermolecular interactions reduce solubility and increase melting points (e.g., 514–516°C for 4-dimethylamino derivatives) .
Q. Methodological Tools :
Q. How can conflicting spectroscopic data between synthetic batches be systematically resolved?
Resolution Workflow :
Cross-Validation : Compare NMR (1H/13C), IR, and XRD data with literature (e.g., Jahn et al., 2008) .
Crystallographic Verification : Resolve stereochemical ambiguities (e.g., R vs. S configuration) via Flack parameter analysis .
Batch Analysis : Use HPLC-MS to detect impurities or regioisomers, especially in alkylation/condensation reactions .
Q. Example Case :
Q. What strategies optimize the experimental phasing of macromolecular complexes involving this compound?
Macromolecular Applications :
Q. Key Metrics :
Data Contradiction Analysis
Q. How to address discrepancies in reported bond lengths or angles across structural studies?
Root Causes :
- Temperature effects (e.g., data collected at 100 K vs. 293 K).
- Refinement model limitations (e.g., isotropic vs. anisotropic H-atom treatment).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
